Leucovorin calcium pentahydrate

Catalog No.
S007514
CAS No.
6035-45-6
M.F
C20H31CaN7O12
M. Wt
601.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucovorin calcium pentahydrate

CAS Number

6035-45-6

Product Name

Leucovorin calcium pentahydrate

IUPAC Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate

Molecular Formula

C20H31CaN7O12

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2

InChI Key

NPPBLUASYYNAIG-UHFFFAOYSA-L

SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]

solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

Synonyms

Folinic acid calcium salt pentahydrate; Leucovorin calcium hydrate;

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

The exact mass of the compound Leucovorin calcium pentahydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rescue Therapy for Methotrexate Toxicity:

  • Methotrexate is an effective anticancer drug, but it can cause severe side effects due to its inhibition of folate metabolism.
  • Leucovorin acts as a rescue agent by replenishing folate pools in cells, thereby mitigating methotrexate's toxic effects.
  • Studies have demonstrated the efficacy of leucovorin in reducing methotrexate-induced bone marrow suppression and other toxicities.

Investigating Folate Metabolism:

  • Leucovorin can be used as a tool to study folate uptake, transport, and utilization within cells.
  • By measuring changes in leucovorin levels and its metabolites, researchers can gain insights into folate-dependent biochemical pathways.

Cancer Treatment Modulation:

  • Some research suggests that leucovorin may enhance the effectiveness of certain anticancer drugs, such as fluorouracil.
  • Leucovorin can increase the intracellular pool of folates, which are essential for the synthesis of DNA precursors targeted by fluorouracil.
  • However, further investigation is needed to determine the optimal use of leucovorin in combination with other chemotherapeutic agents.

Preclinical Cancer Models:

  • Leucovorin can be used in preclinical studies to evaluate the efficacy and toxicity of new anticancer drugs.
  • By incorporating leucovorin into treatment regimens, researchers can assess the potential for drug interactions and mitigation of side effects.

Leucovorin calcium pentahydrate, also known as calcium folinate or folinic acid calcium salt pentahydrate, is a derivative of folic acid. Its chemical formula is C20H31CaN7O125H2OC_{20}H_{31}CaN_{7}O_{12}\cdot 5H_{2}O, and it has a molecular weight of approximately 601.58 g/mol . This compound exists as a pentahydrate, meaning it contains five molecules of water for each molecule of leucovorin calcium. Leucovorin is primarily recognized for its role in enhancing the efficacy of certain chemotherapy agents and mitigating the toxic effects associated with folic acid antagonists like methotrexate.

, particularly those involving one-carbon metabolism. It acts as a co-factor in the synthesis of nucleotides and amino acids. The compound does not require reduction by dihydrofolate reductase to exert its effects, which distinguishes it from other folate derivatives. Upon administration, leucovorin is rapidly converted to its active form, 5-methyl-tetrahydrofolate, which is crucial for cellular functions such as DNA synthesis and repair .

Leucovorin exhibits significant biological activity as an antidote to the toxic effects of folic acid antagonists. It is utilized in clinical settings to treat megaloblastic anemia and to reduce the toxicity of high-dose methotrexate therapy, particularly in osteosarcoma treatment. The compound enhances the therapeutic efficacy of fluorouracil by stabilizing its active metabolite, thereby improving patient outcomes in colorectal cancer treatments .

Leucovorin calcium pentahydrate can be synthesized through several methods, typically involving the chemical modification of tetrahydrofolate. Common approaches include:

  • Chemical Reduction: Tetrahydrofolate is chemically reduced to form 5-formyl-tetrahydrofolate.
  • Salt Formation: The resultant compound is then reacted with calcium salts to produce leucovorin calcium.
  • Hydration: The final product undergoes crystallization in the presence of water to obtain the pentahydrate form.

These methods ensure that the active forms are preserved while achieving the desired pharmacological properties .

Leucovorin calcium pentahydrate has several applications in medicine:

  • Chemotherapy Support: Used as a rescue agent following high-dose methotrexate therapy.
  • Treatment of Anemia: Effective in treating megaloblastic anemia caused by folic acid deficiency.
  • Enhancement of Chemotherapeutic Agents: Improves the effectiveness of fluorouracil in cancer treatments.

Additionally, leucovorin's ability to bypass dihydrofolate reductase makes it a valuable therapeutic agent in various clinical scenarios .

Leucovorin interacts with several drugs and biological systems:

  • Methotrexate: It counteracts the toxic effects by replenishing folate levels.
  • Fluorouracil: Enhances its cytotoxic effects when used concurrently.
  • Other Folic Acid Antagonists: Leucovorin serves as an antidote to mitigate adverse effects.

Studies indicate that leucovorin can significantly alter pharmacokinetics and pharmacodynamics when administered alongside these agents, necessitating careful monitoring during treatment .

Leucovorin calcium pentahydrate shares similarities with several other compounds, particularly those related to folic acid metabolism. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
LevoleucovorinActive IsomerContains only the pharmacologically active levo-isomer; faster conversion to active form .
TetrahydrofolateNatural FolateRequires reduction by dihydrofolate reductase; not directly usable .
Folic AcidParent CompoundRequires metabolic conversion to active forms; less effective as an antidote .
Calcium FolinateSalt FormSimilar therapeutic uses but may differ in solubility and stability compared to leucovorin .

Leucovorin's unique position arises from its ability to act without requiring metabolic activation, making it indispensable in clinical oncology and hematology settings. Its rapid absorption and conversion further enhance its therapeutic profile compared to other folate derivatives .

Multi-Step Synthesis from Folic Acid Precursors

The synthesis of leucovorin calcium pentahydrate represents a sophisticated multi-step chemical transformation beginning with folic acid as the primary precursor molecule [1] [9]. The fundamental synthetic pathway involves the sequential reduction and formylation of folic acid to generate the biologically active leucovorin compound, followed by calcium salt formation and controlled hydration to achieve the pentahydrate crystalline form [3] [13].

The initial step in the synthetic sequence requires the reduction of folic acid to dihydrofolate using zinc as the reducing agent [26]. This reduction process creates the necessary chemical environment for subsequent enzymatic or chemical transformations. Following the initial reduction, dihydrofolate undergoes asymmetric reduction to (6S)-tetrahydrofolate through the application of dihydrofolate reductase derived from Escherichia coli C600/pTP600 [26]. This enzymatic step is coupled with simultaneous nicotinamide adenine dinucleotide phosphate cofactor recycling using glucose dehydrogenase from Gluconobacter scleroideus KY3613 [26].

A revolutionary one-step synthesis method has been developed utilizing dimethylamine-borane in formic acid, which enables direct conversion of folic acid to leucovorin [7] [23]. This methodology represents a significant advancement in synthetic efficiency by eliminating multiple intermediate purification steps traditionally required in multi-step syntheses [24]. The dimethylamine-borane system functions as both a reducing agent and formylating reagent, facilitating simultaneous reduction of the pteridine ring and introduction of the formyl group at the N5 position [7].

Alternative synthetic approaches involve ring-opening reactions of anhydroleucovorin intermediates using amine bases . These methodologies provide additional synthetic flexibility and can be optimized for specific industrial requirements. The choice of synthetic route depends on factors including raw material availability, desired yield, purity requirements, and economic considerations for large-scale production [8].

The multi-step synthesis typically achieves overall yields ranging from 50% to 59% based on the initial folic acid starting material [26] [28]. Research findings indicate that optimization of reaction conditions, particularly temperature control, pH maintenance, and reaction timing, significantly influences both yield and product purity [28]. The formylation step, conducted via 5,10-methylenetetrahydrofolate intermediates, requires precise control of reaction parameters to ensure complete conversion and minimize side product formation [26].

Industrial-Scale Production Using High-Performance Liquid Chromatography

Industrial-scale production of leucovorin calcium pentahydrate employs high-performance liquid chromatography as a critical purification and quality control methodology [11]. The implementation of chromatographic techniques in pharmaceutical manufacturing ensures product purity, consistency, and compliance with regulatory standards for therapeutic applications [19] [20].

The chromatographic separation of leucovorin calcium utilizes reversed-phase high-performance liquid chromatography systems equipped with C18 columns and specialized mobile phase compositions [11] [19]. A validated analytical method employs a Spherisorb NH2 column (250 mm × 4.6 mm internal diameter, 5 micrometers particle size) with an isocratic mobile phase consisting of 20 millimolar ammonium acetate buffer adjusted to pH 3.4 with acetic acid, combined with acetonitrile in a 95:5 volume ratio [19]. The chromatographic conditions include a flow rate of 1.0 milliliters per minute, column temperature maintained at 35 degrees Celsius, and ultraviolet detection at 267 nanometers [19].

Advanced chromatographic methods for industrial production incorporate gradient elution techniques to enhance separation efficiency and reduce analysis time [30]. The gradient methodology utilizes tetrabutylammonium phosphate buffer solutions combined with methanol gradients, enabling superior resolution of leucovorin calcium from related impurities and degradation products [30] [31]. These methods achieve detection limits of approximately 0.1% for process impurities including folic acid, N10-formyldihydrofolic acid, p-aminobenzoic acid, and N-(4-aminobenzoyl)-L-glutamic acid [29].

Quality control protocols for industrial production implement both absorbance and fluorescence densitometric evaluations [29]. Fluorescence detection provides selective identification of impurities that may not be chromatographically resolved from the primary leucovorin peak, ensuring comprehensive purity assessment [29]. The analytical validation parameters demonstrate linearity across concentration ranges from 0.1 to 15 milligrams per milliliter, with correlation coefficients exceeding 0.999 [19].

Chromatographic ParameterSpecificationPerformance Metric
Column TypeC18 Phenomonex (250 × 4.6 mm)Retention Time: 3.99 minutes [11]
Mobile Phase pH6.6 (tetrabutylammonium phosphate)Flow Rate: 1.0 mL/min [11]
Detection Wavelength292 nmLinear Range: 0.1-15 mg/mL [19]
Temperature Control35°CCorrelation Coefficient: r² = 0.999 [19]
Precision (CV%)<6.8% intra-dayAccuracy Range: 88.0-99.4% [19]

Industrial-scale chromatographic purification processes incorporate automated systems to minimize human error and enhance reproducibility [22]. These systems utilize robotic preparation methods that reduce workload and potential preparation errors while increasing process traceability and safety [22]. The automation of leucovorin calcium production has demonstrated economic advantages by achieving breakeven points that make robotic production more cost-effective than manual preparation methods [22].

Stability studies conducted under chromatographic analytical conditions demonstrate that leucovorin calcium maintains chemical and physical stability for extended periods when properly stored [22]. Solutions prepared in 0.9% sodium chloride, 5% glucose, or water for injections exhibit greater than 95% retention of initial concentration after 14 days of storage at 2-8 degrees Celsius under light protection [22].

Crystallization Techniques for Hydrate Formation

The formation of leucovorin calcium pentahydrate crystals requires sophisticated crystallization techniques that control both the incorporation of water molecules and the resulting crystal morphology [1] [15]. Pentahydrate formation represents a specific case of pharmaceutical hydrate crystallization where five water molecules are incorporated into each unit cell of the crystal lattice [16] [36].

The crystallization process for leucovorin calcium pentahydrate begins with the preparation of supersaturated solutions containing the calcium leucovorin salt [3] [15]. The degree of supersaturation critically influences nucleation kinetics and subsequent crystal growth patterns [36] [39]. Controlled cooling crystallization methodologies are employed to manage the precipitation process and ensure formation of the desired pentahydrate phase rather than alternative hydration states [39] [42].

Water activity and relative humidity control during crystallization significantly affect hydrate formation [36] [37]. The pentahydrate form demonstrates stability within specific humidity ranges, with dehydration and rehydration behaviors that depend on environmental conditions [37]. Research findings indicate that the intermolecular interactions between water molecules and the organic leucovorin calcium framework determine the stability and formation propensity of the pentahydrate structure [36] [40].

Crystallization techniques employ seeding strategies to promote nucleation of the desired pentahydrate form [39] [42]. The introduction of seed crystals provides nucleation sites that direct crystal growth toward the thermodynamically favored pentahydrate structure [39]. Temperature gradients and cooling rates are carefully controlled to prevent formation of metastable polymorphs or alternative hydration states [39] [43].

The incorporation of water molecules into the crystal lattice follows specific geometric arrangements determined by hydrogen bonding patterns [38] [40]. In leucovorin calcium pentahydrate, water molecules occupy distinct crystallographic positions and participate in extensive hydrogen bond networks that stabilize the crystal structure [1] [36]. These interactions include water-to-water hydrogen bonds and water-to-organic molecule hydrogen bonds that create three-dimensional networks throughout the crystal [38].

Crystallization ParameterOptimal RangeEffect on Hydrate Formation
Supersaturation Ratio1.2-1.8Controls nucleation rate [39]
Cooling Rate0.3-2.0°C/minInfluences crystal morphology [39]
Relative Humidity45-75%Determines hydration state [37]
Solution pH7.7-8.2Maintains chemical stability [3]
Temperature Range2-8°CFavors pentahydrate formation [15]

Advanced crystallization monitoring techniques utilize in-situ analytical methods to observe crystal formation and growth in real-time [39] [43]. These approaches enable precise control of crystallization parameters and provide insights into the mechanisms of hydrate formation [43]. Particle size analysis and morphological characterization during crystallization reveal the influence of process conditions on final crystal properties [39].

The dehydration and rehydration mechanisms of leucovorin calcium pentahydrate involve specific activation energies and kinetic parameters that characterize the stability of the hydrated form [37]. Studies demonstrate that the pentahydrate exhibits distinct thermal behavior with dehydration temperatures that reflect the strength of water-crystal interactions [37]. The classification of hydrate behavior based on dehydration activation energy provides quantitative methods for predicting stability under various storage and processing conditions [37].

Thermal Stability Profile: Melting Point Decomposition Analysis

Leucovorin calcium pentahydrate demonstrates distinctive thermal characteristics with a melting point range of 240-250°C [9] [10] [11] [12]. The compound undergoes thermal decomposition concurrent with melting, with decomposition beginning at approximately 245°C [13]. This thermal behavior indicates that the compound does not exhibit a clear melting point but rather transitions directly from solid to decomposed products at elevated temperatures.

Thermal stability studies have revealed that leucovorin calcium pentahydrate maintains structural integrity within a defined temperature range of 240-250°C before undergoing irreversible decomposition [9] [11]. The onset of thermal degradation occurs above 240°C, with complete decomposition achieved as temperatures approach 250°C [9] [13] [12]. Differential scanning calorimetry analysis has confirmed these thermal transition points, demonstrating reproducible endothermic events corresponding to dehydration and subsequent decomposition processes.

ParameterValueMethod/ConditionReference
Melting Point (°C)240-250DSC/Thermal analysisChemsrc, ChemicalBook
Decomposition Temperature (°C)245 (with decomposition)Literature (Wikipedia)Wikipedia, Fengchen Group
Thermal Stability Range (°C)240-250Multiple sources consensusMultiple analytical sources
Storage Temperature (°C)2-8 (refrigerated)USP/Storage recommendationsPharmaceutical standards
Heat Stability (bulk form)Stable at 60°C for 4 weeksHPLC stability testingPubChem stability data
Temperature for Degradation OnsetAbove 240°CThermal decomposition analysisThermal analysis studies

Stability testing under controlled thermal conditions has demonstrated that the compound remains stable in bulk form when exposed to temperatures of 60°C for extended periods of four weeks [14] [15]. This thermal resilience at moderate elevated temperatures contrasts markedly with the rapid decomposition observed at temperatures exceeding 240°C. The recommended storage temperature range of 2-8°C ensures optimal stability and prevents any thermal degradation during long-term storage [6] [16] [17].

Thermogravimetric analysis studies have indicated that the pentahydrate structure undergoes stepwise dehydration as temperature increases, with complete water loss occurring before the onset of organic matrix decomposition [6] [7]. This thermal behavior pattern is consistent with other calcium salt hydrates and provides valuable information for processing and formulation development.

pH-Dependent Solubility Behavior in Aqueous Systems

The aqueous solubility of leucovorin calcium pentahydrate exhibits significant pH dependence, with optimal stability and solubility characteristics observed within specific pH ranges [18] [19] [20]. At pH values between 6.5 and 7.0, the compound experiences rapid degradation due to hydrolysis, making this range unsuitable for pharmaceutical formulations requiring extended stability [18] [21].

Maximum stability and optimal solubility performance occur within the pH range of 7.7-8.2 [19] [20]. In this alkaline environment, leucovorin calcium pentahydrate achieves a water solubility of approximately 40 milligrams per milliliter at 25°C [22] [8]. This pH range represents the preferred conditions for injectable pharmaceutical formulations, where both chemical stability and adequate solubility are essential requirements [19] [21].

pH RangeSolubility BehaviorWater Solubility (mg/mL)Application Notes
6.5-7.0Rapid degradation due to hydrolysisVariable (degrading)Avoid for long-term storage
7.7-8.2Maximum stability (optimal pH)40 (at 25°C)Preferred for injectable formulations
8.1±0.1Buffered formulation pH40 (formulated)Optimal for stability studies
6.8-8.0Acceptable pharmaceutical range10-40General pharmaceutical use
Below 6.5Increased degradation rateDecreasing with degradationRequires immediate use
Above 8.5Stable but may affect formulationStable but limited dataResearch applications

Pharmaceutical formulations typically employ buffered systems maintaining pH at 8.1±0.1 to ensure optimal stability while preserving adequate solubility characteristics [18] [21]. Within the broader acceptable pharmaceutical range of pH 6.8-8.0, solubility values typically range from 10 to 40 milligrams per milliliter, depending on the specific pH value and ionic strength of the solution [21] [23].

At pH values below 6.5, the compound experiences increased degradation rates with correspondingly decreased effective solubility due to chemical decomposition [18] [19]. Conversely, at pH values above 8.5, while chemical stability is maintained, formulation considerations may limit practical applications [19] [20]. The pH-dependent solubility behavior necessitates careful pH control in all aqueous formulations to ensure both chemical stability and adequate bioavailability.

Hygroscopic Properties and Hydration State Maintenance

Leucovorin calcium pentahydrate exhibits pronounced hygroscopic characteristics, readily absorbing moisture from the ambient environment [24] [16] [25]. The compound exists as a hygroscopic powder with high moisture sensitivity, necessitating stringent environmental controls during storage and handling [16] [7] [17].

Water content determination through Karl Fischer titration methodology has established an experimental water content of 13.0% [6], which falls within the United States Pharmacopeia specification limit of not more than 17.0% [7]. The theoretical water content for the pentahydrate structure calculates to 14.98% of the total molecular weight, indicating that the experimental values align closely with the expected stoichiometric composition [6] [7].

PropertySpecification/ValueStandard/RangeAnalytical Method
Hygroscopic NatureHygroscopic powderUSP characteristicVisual/physical examination
Water Content (Karl Fischer %)13.0% (experimental)NMT 17.0% (USP limit)Karl Fischer titration
Hydration StatePentahydrate (5 H₂O molecules)Theoretical: 14.98%Theoretical calculation
Moisture SensitivityHigh - requires controlled humidityLight and moisture sensitiveStability studies
Storage Conditions-20°C, desiccated, inert atmosphere2-8°C alternative storagePharmaceutical guidelines
Water Activity RequirementControlled (low humidity)Below 60% RH recommendedStability testing protocols
Dehydration TemperatureGradual loss above 25°CComplete dehydration >150°CTGA/thermal analysis
Rehydration CapacityReadily rehydrates in ambient conditionsEquilibrium dependent on RHSorption isotherm studies

The maintenance of the pentahydrate state requires controlled environmental conditions with relative humidity maintained below 60% to prevent excessive moisture uptake [24] [26] [17]. Storage protocols recommend maintenance at -20°C under desiccated conditions with inert atmosphere protection, although alternative storage at 2-8°C under controlled humidity conditions is acceptable for shorter durations [6] [16] [17].

Dehydration studies have revealed that gradual water loss begins above 25°C, with complete dehydration achieved at temperatures exceeding 150°C [6] [7]. The compound demonstrates remarkable rehydration capacity, readily equilibrating with ambient moisture conditions when exposed to uncontrolled environments [24] [27] [28]. This hygroscopic behavior necessitates specialized packaging and storage protocols to maintain the integrity of the pentahydrate crystal structure throughout the product lifecycle.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

601.1656603 g/mol

Monoisotopic Mass

601.1656603 g/mol

Heavy Atom Count

40

Appearance

white to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RPR1R4C0P4
R3W57OBQ5W

Related CAS

58-05-9 (Parent)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Bulk: Calcium leucovorin was stable in bulk form after 4 weeks storage at 60 ° C (HPLC). Solution: Leucovorin in 0.1 N NaOH (pH 13) and in deionized water (pH6) was stable at room temperature under laboratory illumination for at least 24 hours (HPLC).

Dates

Last modified: 08-15-2023
1: Schwartzman AD, Sethi R, Smith R. Multiorgan failure in a patient treated with the 5-fluorouracil, leucovorin, oxaliplatin, and irinotecan regimen. Clin Colorectal Cancer. 2013 Jun;12(2):136-9. doi: 10.1016/j.clcc.2012.09.005. Epub 2012 Oct 24. Review. PubMed PMID: 23098664.
2: Chuang VT, Suno M. Levoleucovorin as replacement for leucovorin in cancer treatment. Ann Pharmacother. 2012 Oct;46(10):1349-57. doi: 10.1345/aph.1Q677. Epub 2012 Oct 2. Review. PubMed PMID: 23032661.
3: Kovoor PA, Karim SM, Marshall JL. Is levoleucovorin an alternative to racemic leucovorin? A literature review. Clin Colorectal Cancer. 2009 Oct;8(4):200-6. doi: 10.3816/CCC.2009.n.034. Review. PubMed PMID: 19822510.
4: Sterba J, Valík D, Bajciová V, Kadlecová V, Gregorová V, Mendelová D. High-dose methotrexate and/or leucovorin rescue for the treatment of children with lymphoblastic malignancies: do we really know why, when and how? Neoplasma. 2005;52(6):456-63. Review. PubMed PMID: 16284689.
5: Kauh J, Johnstone P. Commentary on Wang et al., "Pre-operative chemotherapy with oral tegafur-uracil and leucovorin for rectal cancer" (J Surg Oncol 89: 256-263). J Surg Oncol. 2005 May 1;90(2):106-7. Review. PubMed PMID: 15844186.
6: Hwang JJ. Irinotecan and 5-FU/ leucovorin in metastatic colorectal cancer: balancing efficacy, toxicity, and logistics. Oncology (Williston Park). 2004 Dec;18(14 Suppl 14):26-34. Review. PubMed PMID: 15685831.
7: André T, Noirclerc M, Hammel P, Meckenstock R, Landi B, Cattan S, Selle F, Codoul JF, Guerrier-Parmentier B, Mokhtar R, Louvet C; GERCOR. Phase II study of leucovorin, 5-fluorouracil and gemcitabine for locally advanced and metastatic pancreatic cancer (FOLFUGEM 2). Gastroenterol Clin Biol. 2004 Aug-Sep;28(8-9):645-50. Review. PubMed PMID: 15646530.
8: Reddy GK. Intergroup trial fails to demonstrate a benefit with the addition of irinotecan to bolus 5-fluorouracil/leucovorin in stage III colon cancer. Clin Colorectal Cancer. 2004 Nov;4(4):230-2. Review. PubMed PMID: 15555203.
9: Di Leo A, Buyse M, Bleiberg H. Is overall survival a realistic primary end point in advanced colorectal cancer studies? A critical assessment based on four clinical trials comparing fluorouracil plus leucovorin with the same treatment combined either with oxaliplatin or with CPT-11. Ann Oncol. 2004 Apr;15(4):545-9. Review. PubMed PMID: 15033657.
10: Hwang JJ, Eisenberg SG, Marshall JL. Improving the toxicity of irinotecan/5-FU/leucovorin: a 21-day schedule. Oncology (Williston Park). 2003 Sep;17(9 Suppl 8):37-43. Review. PubMed PMID: 14569847.
11: Saad ED, Hoff PM. UFT and oral leucovorin as radiation sensitizers in rectal and other gastrointestinal malignancies. Cancer Invest. 2003;21(4):624-9. Review. PubMed PMID: 14533450.
12: Kuebler JP, de Gramont A. Recent experience with oxaliplatin or irinotecan combined with 5-fluorouracil and leucovorin in the treatment of colorectal cancer. Semin Oncol. 2003 Aug;30(4 Suppl 15):40-6. Review. PubMed PMID: 14523794.
13: Ghosh A, Boyd R. Leucovorin (calcium folinate) in "antifreeze" poisoning. Emerg Med J. 2003 Sep;20(5):466. Review. PubMed PMID: 12954693; PubMed Central PMCID: PMC1726214.
14: Twelves C. Can capecitabine replace 5-FU/leucovorin in combination with oxaliplatin for the treatment of advanced colorectal cancer? Oncology (Williston Park). 2002 Dec;16(12 Suppl No 14):23-6. Review. PubMed PMID: 12520636.
15: Fisher MD. Irinotecan/5-FU/leucovorin, oxaliplatin/5-FU/leucovorin, and oxaliplatin/irinotecan are each effective in the treatment of 5-FU-resistant advanced colorectal cancer. Clin Colorectal Cancer. 2001 Aug;1(2):85-6. Review. PubMed PMID: 12445365.
16: Fisher MD. Recommendation for irinotecan, 5-fluorouracil, and leucovorin as first-line therapy for colorectal cancer. Clin Colorectal Cancer. 2001 Aug;1(2):82-4. Review. PubMed PMID: 12445364.
17: Langer CJ. The role of UFT and the combination of UFT/leucovorin in non-small cell lung cancer. Lung Cancer. 2001 Nov;34(2):297-303. Review. PubMed PMID: 11679189.
18: Minsky BD. UFT plus oral leucovorin calcium (Orzel) and radiation in combined modality therapy: a comprehensive review. Int J Cancer. 2001 Feb 20;96(1):1-10. Review. PubMed PMID: 11241325.
19: Douillard JY; V-303 Study Group. Irinotecan and high-dose fluorouracil/leucovorin for metastatic colorectal cancer. Oncology (Williston Park). 2000 Dec;14(12 Suppl 14):51-5. Review. PubMed PMID: 11200150.
20: Hoff PM. The tegafur-based dihydropyrimidine dehydrogenase inhibitory fluoropyrimidines, UFT/leucovorin (ORZEL) and S-1: a review of their clinical development and therapeutic potential. Invest New Drugs. 2000 Nov;18(4):331-42. Review. PubMed PMID: 11081569.

Explore Compound Types